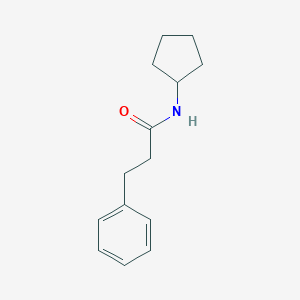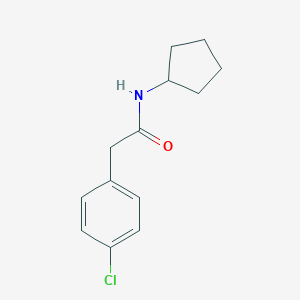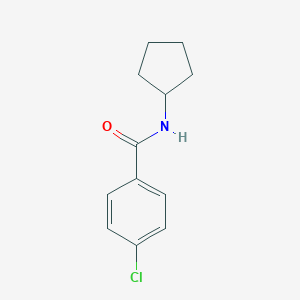
2-(4-methoxyphenyl)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(3-methylphenyl)acetamide, also known as methoxyacetylfentanyl (MAF), is a synthetic opioid that belongs to the fentanyl family. It is a potent analgesic and has been used in clinical settings for pain management. The chemical structure of MAF is similar to fentanyl, which is a highly potent synthetic opioid that is 50 to 100 times more potent than morphine.
作用機序
MAF acts on the mu-opioid receptors in the brain and spinal cord, producing analgesia and sedation. It also has an affinity for the delta and kappa opioid receptors, which may contribute to its analgesic effects. MAF produces its effects by inhibiting the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and physiological effects:
MAF produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also produces side effects such as nausea, vomiting, and constipation. MAF has a high potential for abuse and dependence, and its use can lead to addiction and overdose.
実験室実験の利点と制限
MAF has several advantages for laboratory experiments, including its high potency and fast onset of action. It can be used to investigate the effects of opioids on the central nervous system and to develop new analgesic drugs. However, MAF also has limitations, including its potential for abuse and dependence, which can make it difficult to use in laboratory settings.
将来の方向性
There are several future directions for research on MAF, including the development of new analgesic drugs that are less addictive and have fewer side effects. Researchers may also investigate the effects of MAF on different types of pain, including chronic pain and neuropathic pain. Additionally, studies may be conducted to investigate the potential of MAF as a treatment for opioid addiction. Further research is needed to fully understand the potential benefits and risks of MAF.
In conclusion, MAF is a synthetic opioid that has been extensively studied for its analgesic properties. It is a potent analgesic and has been used in clinical settings for pain management. MAF acts on the mu-opioid receptors in the brain and spinal cord, producing analgesia and sedation. It has several advantages for laboratory experiments, including its high potency and fast onset of action, but also has limitations due to its potential for abuse and dependence. Further research is needed to fully understand the potential benefits and risks of MAF.
合成法
MAF can be synthesized through various methods, including the use of palladium-catalyzed coupling reactions, reductive amination, and Grignard reactions. The synthesis of MAF is complex, and the process requires specialized equipment and expertise.
科学的研究の応用
MAF has been extensively studied in scientific research for its analgesic properties. It has been used in clinical settings for pain management due to its high potency and fast onset of action. MAF has also been used in animal studies to investigate its effects on the central nervous system.
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12-4-3-5-14(10-12)17-16(18)11-13-6-8-15(19-2)9-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
InChIキー |
BLFIUBIBZOIZMN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



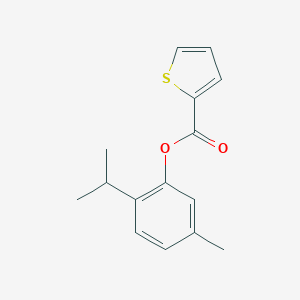


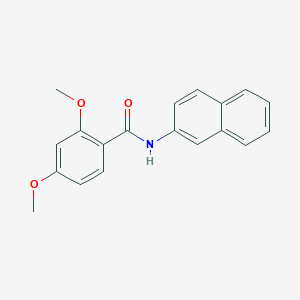
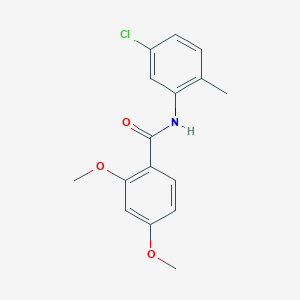
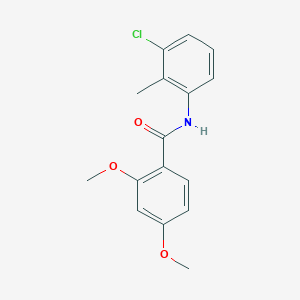
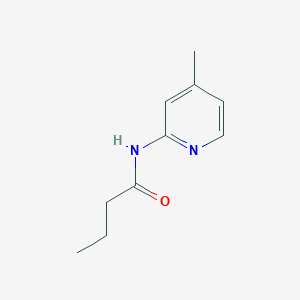
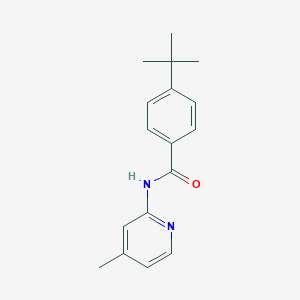
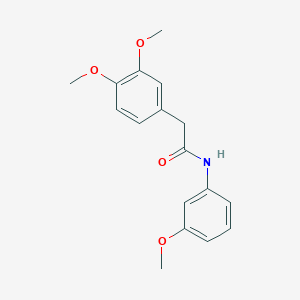
![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)

